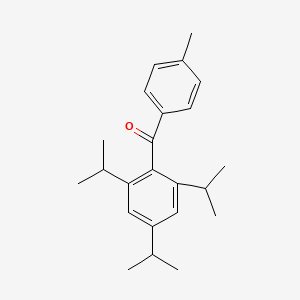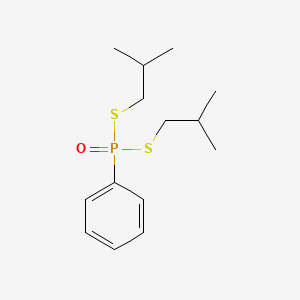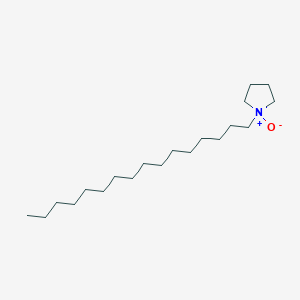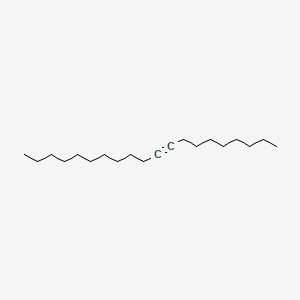
9-Eicosyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Eicosyne is an organic compound with the molecular formula C20H38. It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond. This compound is notable for its long carbon chain and its applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 9-Eicosyne can be synthesized through various organic synthesis methods. One common approach involves the coupling of terminal alkynes with alkyl halides under palladium-catalyzed conditions. The reaction typically requires a base such as potassium carbonate and a solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, this compound can be produced through the catalytic dehydrogenation of long-chain alkanes. This process involves the removal of hydrogen atoms from the alkane to form the alkyne. The reaction is typically carried out at high temperatures and in the presence of a metal catalyst such as platinum or palladium.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxygenated products. Common oxidizing agents include potassium permanganate and ozone.
Reduction: The compound can be reduced to form alkanes or alkenes using reducing agents such as hydrogen gas in the presence of a metal catalyst.
Substitution: this compound can participate in substitution reactions where the triple bond is replaced by other functional groups. Halogenation is a common example, where halogens like chlorine or bromine are added to the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens in the presence of a catalyst or under UV light.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, and aldehydes.
Reduction: Alkanes and alkenes.
Substitution: Haloalkynes and other substituted alkynes.
Wissenschaftliche Forschungsanwendungen
9-Eicosyne has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: this compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 9-Eicosyne involves its interaction with various molecular targets. The triple bond in the compound makes it highly reactive, allowing it to participate in a variety of chemical reactions. In biological systems, it can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function. The exact pathways and targets are still under investigation.
Vergleich Mit ähnlichen Verbindungen
9-Eicosene: An alkene with a similar carbon chain length but with a double bond instead of a triple bond.
9-Decyne: A shorter alkyne with similar reactivity but a shorter carbon chain.
Uniqueness: 9-Eicosyne is unique due to its long carbon chain and the presence of a triple bond, which imparts distinct chemical properties
Eigenschaften
CAS-Nummer |
71899-38-2 |
|---|---|
Molekularformel |
C20H38 |
Molekulargewicht |
278.5 g/mol |
IUPAC-Name |
icos-9-yne |
InChI |
InChI=1S/C20H38/c1-3-5-7-9-11-13-15-17-19-20-18-16-14-12-10-8-6-4-2/h3-17,19H2,1-2H3 |
InChI-Schlüssel |
ARULVMGJDAAVBD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC#CCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,5-Dipentyl-8-oxabicyclo[3.2.1]oct-6-EN-3-one](/img/structure/B14457207.png)
![1-[(4-Methylphenyl)methyl]pyridin-1-ium](/img/structure/B14457212.png)
![4-Chloro-2-(methylsulfanyl)pyrido[2,3-d]pyrimidine](/img/structure/B14457236.png)
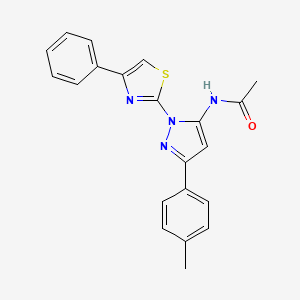
![Acetic acid, phenoxy-, 2-[(2-cyanoethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]ethyl ester](/img/structure/B14457243.png)
![6-Iodotricyclo[3.1.1.03,6]heptane](/img/structure/B14457247.png)
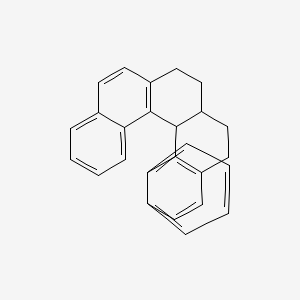
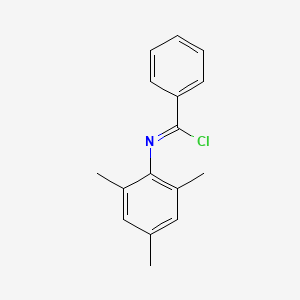
![Morpholine, 4-[[3-(methylthio)-2-triazenylidene]phenylmethyl]-](/img/structure/B14457261.png)
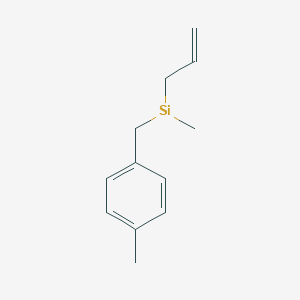
![N-Butyl-2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazine-1-carbothioamide](/img/structure/B14457279.png)
